Chemical structure and molecular weight of N-Hydroxy phentermine hydrochloride
Chemical structure and molecular weight of N-Hydroxy phentermine hydrochloride
Structural Characterization, Synthesis, and Metabolic Significance
Part 1: Executive Summary & Chemical Identity
N-Hydroxyphentermine (N-OH-Phentermine) is the primary N-oxygenated metabolite of the anorectic agent phentermine. Chemically, it represents a sterically hindered hydroxylamine resulting from the metabolic oxidation of the parent
While phentermine itself is a stable primary amine, the N-hydroxy derivative is chemically labile, susceptible to further oxidation to nitroso- and nitro-phentermine species. Consequently, for research and analytical standardization, it is predominantly isolated and stored as the hydrochloride salt (N-Hydroxyphentermine HCl), which confers thermodynamic stability and improved solubility.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine hydrochloride |
| Common Name | N-Hydroxyphentermine HCl |
| CAS Number (HCl Salt) | 51835-51-9 |
| CAS Number (Free Base) | 38473-30-2 |
| Molecular Formula | C |
| Molecular Weight (Salt) | 201.69 g/mol |
| Molecular Weight (Base) | 165.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2][3][4][5] |
| SMILES (Salt) | CC(C)(CC1=CC=CC=C1)NO.Cl |
Part 2: Structural Analysis & Stability
The stability of N-hydroxyphentermine is governed by the steric bulk of the gem-dimethyl group adjacent to the nitrogen atom. Unlike linear hydroxylamines, the
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the salt formation.
Figure 1: Structural progression from parent amine to the stable hydrochloride salt form used in analytical standards.
Part 3: Synthetic Methodology (Reference Standard Preparation)
For drug development and toxicology applications, a high-purity reference standard is required. Direct oxidation of phentermine using strong oxidants (e.g., KMnO
Protocol: Benzoyl Peroxide Oxidation Route
This method avoids over-oxidation by protecting the oxygen atom during the reaction.
Reagents:
-
Phentermine (Free base)
-
Dibenzoyl peroxide
-
Sodium methoxide (NaOMe)
-
Anhydrous ether / Methanol
-
HCl (g) or 2M HCl in ether
Step-by-Step Workflow:
-
Nucleophilic Attack: Dissolve phentermine (1 eq) in anhydrous ether. Add dibenzoyl peroxide (0.5 eq) dropwise at 0°C. The amine attacks the peroxide bond.
-
Mechanism:[2] The nucleophilic nitrogen attacks the oxygen of the peroxide linkage, displacing benzoate.
-
Intermediate:O-Benzoyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine.
-
-
Isolation of Intermediate: The reaction mixture is washed with dilute base (Na
CO ) to remove benzoic acid byproducts. The organic layer is dried and concentrated. -
Hydrolysis: The O-benzoyl derivative is dissolved in methanol. Sodium methoxide (1.1 eq) is added to cleave the benzoyl ester.
-
Result: Liberation of the free N-hydroxyphentermine base.
-
-
Salt Formation (Critical Step):
-
The reaction mixture is neutralized and extracted into ether.
-
Do not evaporate to dryness (risk of decomposition).
-
While in ethereal solution, introduce anhydrous HCl gas or dropwise addition of 2M HCl in diethyl ether.
-
The hydrochloride salt precipitates immediately as a white solid.
-
-
Purification: Recrystallize from Ethanol/Ether (1:4) to yield analytical grade N-Hydroxyphentermine HCl.
Part 4: Analytical Profiling & Validation
Trustworthy identification relies on orthogonal validation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
1. Mass Spectrometry (LC-MS/MS)[2][6][7][8]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: [M+H]
= m/z 166.1 -
Fragmentation Pattern (MS2):
-
The N-hydroxy group is labile. A characteristic loss of water (M-18) or the hydroxyl radical (M-17) is often observed depending on collision energy.
-
Primary Transition: 166.1
148.1 (Loss of H O, formation of iminium ion). -
Secondary Transition: 166.1
91.1 (Tropylium ion, characteristic of benzyl moiety).
-
2. NMR Spectroscopy (
H-NMR)
-
Solvent: DMSO-
or CD OD. -
Diagnostic Signals:
- 1.10 ppm (6H, s): Gem-dimethyl protons. (Upfield shift relative to nitro-phentermine).
-
2.7-2.9 ppm (2H, s): Benzylic -CH
- protons. - 7.1-7.3 ppm (5H, m): Aromatic ring protons.
-
8-10 ppm (Broad): The -NH-OH protons (exchangeable with D
O). In the HCl salt, these protons may appear as a broad distinct peak downfield due to the positive charge on the nitrogen.
Part 5: Metabolic Significance & Toxicology
N-Hydroxyphentermine is not merely a chemical curiosity; it is the gateway to oxidative stress markers in phentermine metabolism. It is formed via N-oxygenation, primarily catalyzed by the Flavin-containing Monooxygenase (FMO) system and specific Cytochrome P450 isozymes (CYP3A4).
Metabolic Pathway Diagram (DOT)
Figure 2: Metabolic cascade showing the progression from Phentermine to its oxidized derivatives.
Toxicological Implication: The N-hydroxy metabolite is pharmacologically inactive as an anorectic but is chemically reactive. It can undergo redox cycling, potentially generating reactive oxygen species (ROS). However, in human urine, it is often found conjugated or further oxidized to the nitro species, which is readily excreted.
References
-
PubChem Compound Summary. (2025). N-Hydroxy Phentermine Hydrochloride (CID 12460151).[1] National Center for Biotechnology Information. [Link][3]
-
Cho, A. K., Lindeke, B., & Sum, C. Y. (1974).[9] The N-hydroxylation of phentermine (2-methyl-2-amino-1-phenylpropane).[1][9][10] Properties of the enzyme system. Drug Metabolism and Disposition, 2(1), 1-8. [Link]
-
Duncan, J. D., & Cho, A. K. (1982).[5] N-oxidation of phentermine to N-hydroxyphentermine by a reconstituted cytochrome P-450 oxidase system from rabbit liver.[11] Molecular Pharmacology, 22(2), 235-238. [Link]
-
Choi, Y. J., et al. (2016).[2] Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry.[2][6][7][12] Journal of Chromatography B, 1029, 12-19. [Link]
Sources
- 1. N-Hydroxy Phentermine Hydrochloride | C10H16ClNO | CID 12460151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Phentermine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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